4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid
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Overview
Description
4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carboxyacryloyl group, a sulfonyl group, and an anilino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-carboxyacryloyl chloride, which is then reacted with aniline derivatives under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Used in organic synthesis and as an intermediate in pharmaceutical production.
3-Formylphenylboronic Acid: Similar applications in organic synthesis and medicinal chemistry.
Uniqueness
4-(4-((4-((3-Carboxyacryloyl)amino)phenyl)sulfonyl)anilino)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6937-93-5 |
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Molecular Formula |
C20H16N2O8S |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]sulfonylanilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H16N2O8S/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)31(29,30)16-7-3-14(4-8-16)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+ |
InChI Key |
NDVQFCYOAORVKK-WGDLNXRISA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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